
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of thiophene derivatives followed by functional group transformations. One common method includes the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of catalysts and reagents is crucial to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Thiophen-2-ylcyclopropane-1-carboxylic acid.
Reduction: (1R,2R)-2-Thiophen-2-ylcyclopropane-1-methanol.
Substitution: Brominated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology and Medicine
Its unique structure allows for interactions with biological targets that can lead to the discovery of new therapeutic agents .
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and thiophene functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with enzymes, receptors, or other biomolecules. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-Phenylcyclopropane-1-carbaldehyde: Similar structure but with a phenyl group instead of a thiophene ring.
(1R,2R)-2-Furylcyclopropane-1-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in chemical reactions and biological applications .
Propiedades
IUPAC Name |
(1R,2R)-2-thiophen-2-ylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCRYDQWFHYQE-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)
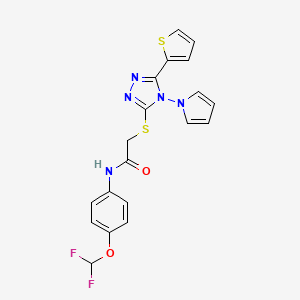
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2472515.png)
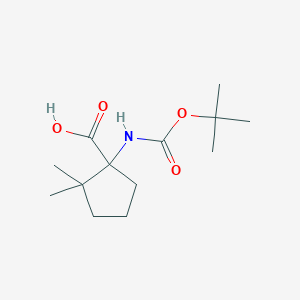
![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)
![1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B2472520.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)
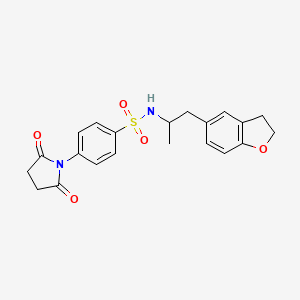
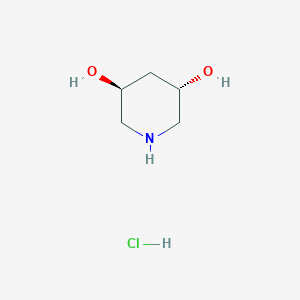
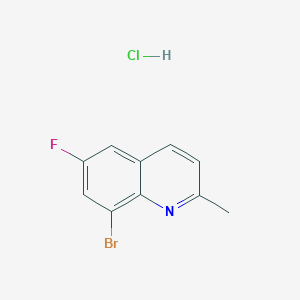
![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2472530.png)
